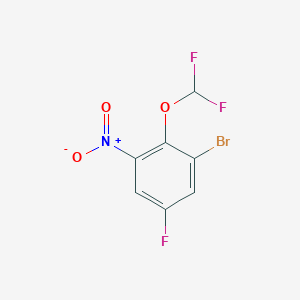

1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene

Description

Chemical Significance and Research Context

The chemical significance of 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene emerges from its role as a representative member of highly functionalized aromatic compounds that bridge traditional organic chemistry with modern pharmaceutical and materials science applications. This compound belongs to the class of halogenated aromatic compounds, exhibiting properties typical of both electrophilic and nucleophilic reactivity due to the presence of multiple halogen atoms and functional groups. The unique combination of bromine at position 1, difluoromethoxy at position 2, fluorine at position 5, and nitro at position 3 creates a molecular architecture that enables diverse chemical transformations while maintaining structural integrity.

Research investigations have demonstrated that the mechanism of action for this compound involves its interactions with biological targets such as enzymes and receptors. The functional groups present allow it to participate in various biochemical pathways, where the electron-withdrawing effects of the nitro group and halogens enhance electrophilicity, creating opportunities for nucleophilic attack and subsequent molecular modifications. The compound's reactivity is significantly influenced by its halogenated structure, which provides multiple sites for chemical manipulation while the difluoromethoxy group contributes to enhanced metabolic stability and lipophilicity characteristics crucial for pharmaceutical applications.

Contemporary research efforts have focused on understanding the synthetic versatility of this compound, particularly in the context of developing new methodologies for introducing fluorinated functionalities into aromatic systems. The presence of multiple fluorine atoms in different chemical environments within the same molecule provides researchers with valuable insights into how fluorine substitution patterns affect molecular properties, reactivity, and biological activity. Studies have shown that such multi-halogenated systems can serve as important building blocks for the construction of more complex molecular architectures through various coupling reactions and functional group transformations.

Historical Development of Halogenated Nitrobenzene Derivatives

The historical development of halogenated nitrobenzene derivatives traces back to the foundational work in aromatic chemistry, beginning with the first preparation of nitrobenzene in 1834 by German chemist Eilhardt Mitscherlich, who treated benzene with fuming nitric acid. This pioneering synthesis established the fundamental principles of electrophilic aromatic substitution that would later guide the development of more complex halogenated derivatives. The progression from simple nitrobenzene to multi-substituted variants like this compound represents decades of methodological advancement and theoretical understanding.

Early investigations into halogenated nitrobenzenes focused primarily on monofunctional derivatives, with researchers exploring the effects of single halogen substitutions on the aromatic ring. The introduction of fluorine into organic molecules gained significant momentum during the mid-twentieth century, driven by the recognition that fluorine substitution could dramatically alter molecular properties including metabolic stability, lipophilicity, and biological activity. The development of difluoromethoxy groups as substitutes for traditional methoxy functionalities emerged as a particularly important advancement, as these groups combine the electronic properties of fluorine with the structural features of ether linkages.

The synthesis of compounds containing multiple halogen atoms and nitro groups presented significant challenges that required the development of sophisticated synthetic methodologies. Researchers had to overcome issues related to regioselectivity, functional group compatibility, and reaction conditions that could accommodate the simultaneous presence of highly reactive substituents. The evolution from simple halogenation reactions to complex multi-step syntheses involving difluoromethoxylation represents a major advancement in synthetic organic chemistry, reflecting both improved understanding of reaction mechanisms and the availability of more sophisticated reagents and catalysts.

Modern synthetic approaches to compounds like this compound have benefited from advances in photocatalytic methods and radical chemistry. Research has shown that visible-light photoredox catalysis can enable the preparation of aromatic difluoromethyl ethers under mild conditions, utilizing commercially available difluorobromoacetic acid in the presence of iridium-based photocatalysts. These methodological developments have made it possible to access complex multi-halogenated aromatic compounds that were previously difficult or impossible to synthesize using traditional approaches.

Current Academic Interest in Fluorinated Aromatic Compounds

Current academic interest in fluorinated aromatic compounds has intensified significantly due to their unique properties and diverse applications across multiple scientific disciplines. The trifluoromethyl group enjoys a privileged role in medicinal chemistry because it can influence chemical and metabolic stability, lipophilicity, and binding selectivity. Research has demonstrated that fluorinated aromatic systems often exhibit enhanced biological activity compared to their non-fluorinated counterparts, making them attractive targets for pharmaceutical development and materials science applications.

Contemporary research efforts have focused extensively on developing new methodologies for the selective introduction of fluorinated functionalities into aromatic systems. Visible-light photoredox catalysis has emerged as a particularly powerful tool for this purpose, enabling the synthesis of fluorinated aromatic compounds under mild conditions with excellent functional group tolerance. Studies have shown that photocatalytic trifluoromethylation of arenes can be achieved using trifluoromethanesulfonyl chloride as the fluorinating agent in the presence of ruthenium-based photocatalysts, providing access to a wide range of trifluoromethylated aromatic compounds with high efficiency.

The study of fluorinated radicals in direct carbon-hydrogen functionalization of aromatic and heteroaromatic compounds has become a major area of research focus. Recent theoretical analyses using density functional theory have provided valuable insights into the chemical reactivity of fluorinated radicals through their electrophilicity and nucleophilicity parameters. These computational studies have revealed remarkable correlations between electrophilicity and oxidizing ability, helping to guide the design of new synthetic methodologies and predict reaction outcomes.

| Research Area | Key Developments | Applications |

|---|---|---|

| Photoredox Catalysis | Visible-light induced fluorination reactions | Pharmaceutical synthesis, materials chemistry |

| Radical Chemistry | Fluorinated radical generation and reactivity | Direct aromatic functionalization |

| Computational Chemistry | Density functional theory analysis of fluorinated systems | Reaction prediction and mechanism elucidation |

| Medicinal Chemistry | Structure-activity relationships of fluorinated compounds | Drug discovery and development |

Research into the biodegradation and biotransformation pathways of halogenated aromatic compounds has also gained considerable attention, particularly in the context of environmental chemistry and bioremediation. Studies have shown that the removal of halogen substituents represents a key step in the degradation of halogenated aromatics, which may occur through reductive, hydrolytic, or oxygenolytic mechanisms depending on the specific compound and environmental conditions. Understanding these pathways is crucial for predicting the environmental fate of complex halogenated compounds and developing effective strategies for their remediation.

Properties

IUPAC Name |

1-bromo-2-(difluoromethoxy)-5-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-4-1-3(9)2-5(12(13)14)6(4)15-7(10)11/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJRPYWTAUITEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene typically involves:

- Starting from a suitably substituted benzene derivative bearing difluoromethoxy and fluoro groups.

- Introducing the nitro group via controlled nitration.

- Installing the bromine substituent through selective bromination or halogen exchange.

- Employing palladium-catalyzed coupling or direct arylation reactions when necessary to achieve substitution at specific positions.

This multi-step approach ensures the correct substitution pattern on the aromatic ring, which is critical for the compound’s reactivity and applications.

Detailed Preparation Steps and Methods

Starting Material Preparation

- Difluoromethoxy-substituted benzene derivatives serve as the key starting materials. These can be synthesized or procured commercially and provide the scaffold for further functionalization.

Nitration

- The introduction of the nitro group at the 3-position (meta to the bromine substituent) is typically achieved by nitration using a mixture of nitric acid and sulfuric acid under controlled temperature to avoid over-nitration or undesired side reactions.

- The nitration step must be carefully controlled to maintain the integrity of the difluoromethoxy and fluoro substituents.

Bromination

- Bromination to install the bromine at the 1-position can be performed using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of catalysts or under specific conditions to achieve regioselectivity.

- An alternative approach involves diazotization followed by bromination, especially when starting from an amino-substituted intermediate. This method uses sodium nitrite and hydrobromic acid with cuprous bromide as a catalyst to convert amino groups to bromine substituents.

Palladium-Catalyzed Direct Arylation

- Palladium-catalyzed direct arylation is a modern method to introduce aryl or halogen substituents onto aromatic rings under milder conditions with high selectivity.

- For example, the reaction of 1-bromo-4-(difluoromethoxy)benzene with appropriate reagents under palladium catalysis can yield this compound.

- Catalysts such as Pd(PPh3)4 or Pd(OAc)2 with suitable ligands and bases are commonly used.

- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate these reactions.

Representative Reaction Conditions and Yields

Research Findings and Analysis

Diazotization Bromination : The use of sodium nitrite and hydrobromic acid in the presence of cuprous bromide catalyst allows efficient conversion of amino groups to bromine substituents under mild conditions, with controlled dropwise addition to avoid side reactions. This method offers good regioselectivity and yields around 65–80%.

Palladium-Catalyzed Direct Arylation : This method is advantageous for its milder conditions and fewer steps compared to classical electrophilic aromatic substitution. It allows direct coupling of difluoromethoxy-substituted precursors with aryl bromides or fluorides to afford the target compound with high selectivity and yield.

Nitration Conditions : Maintaining low temperature during nitration prevents over-nitration and decomposition of sensitive substituents like difluoromethoxy groups. The use of mixed acid nitration is standard, with yields typically in the 70–85% range.

Notes on Purification and Characterization

- After each synthetic step, purification is typically performed by extraction, washing, and recrystallization or column chromatography to isolate the desired intermediate or final product with high purity.

- Characterization methods include NMR spectroscopy (^1H, ^13C, and ^19F NMR), mass spectrometry, and elemental analysis to confirm the substitution pattern and purity.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Electrophilic Aromatic Nitration | Conventional nitration with mixed acids | High yield, well-established | Requires temperature control |

| Diazotization Bromination | Amino group conversion to bromine using NaNO2/HBr/CuBr | Regioselective, mild conditions | Multi-step, requires amino precursor |

| Palladium-Catalyzed Arylation | Direct arylation of difluoromethoxy-substituted benzene | Mild conditions, fewer steps | Requires expensive catalysts |

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene undergoes various types of reactions, including:

Oxidation: The nitro group can be further oxidized to produce more complex nitrogen-containing compounds.

Reduction: The nitro group can be reduced to an amine, resulting in the formation of different derivatives.

Substitution: The bromo and fluoro groups can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

Oxidation: Nitroso compounds, nitro derivatives.

Reduction: Amines, hydrazines.

Substitution: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrFNO

- Molecular Weight : Approximately 239.01 g/mol

- Functional Groups : Bromine, difluoromethoxy, nitro

These properties contribute to the compound's reactivity and its ability to participate in various chemical reactions, making it suitable for numerous applications.

Medicinal Chemistry

1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene is utilized as a precursor in the synthesis of pharmaceutical compounds. Its derivatives are studied for potential antimicrobial and anticancer activities. The presence of the nitro group allows for modifications that can enhance biological activity against specific targets.

Chemical Synthesis

This compound serves as a key intermediate in the synthesis of more complex organic molecules. It is often employed in:

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the formation of new compounds.

- Functional Group Transformations : The nitro group can be reduced to amines, enabling further functionalization.

Agrochemicals

The compound is also explored in the development of agrochemicals. Its unique structure allows it to interact with biological systems, potentially leading to effective herbicides or pesticides.

Case Study 1: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. In vitro studies demonstrated that certain derivatives inhibited the growth of cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit specific enzymes involved in metabolic pathways, which could lead to new drug development strategies targeting metabolic disorders.

Mechanism of Action

The mechanism by which 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound's reactivity with various functional groups and its ability to undergo multiple reactions make it a versatile tool in research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene with its closest analogs:

Key Observations :

- Substituent Effects : Replacing the difluoromethoxy group with ethoxy (as in the second entry) increases molecular weight by ~14 g/mol and likely enhances lipophilicity, which could influence bioavailability in drug design .

- Halogen Variations : The chlorine-substituted analog (third entry) has a higher molecular weight (254.44 g/mol) due to chlorine’s atomic mass but lacks the difluoromethoxy group, reducing its steric bulk .

- Dihalogenated Analogs : The dibromo derivative (fourth entry) exhibits significantly higher molecular weight (315.90 g/mol) and may display distinct reactivity in cross-coupling reactions .

Biological Activity

1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene is an organic compound that has garnered attention in the fields of agrochemicals and medicinal chemistry due to its unique structural features and biological activity. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Structural Characteristics

The molecular formula for this compound is CHBrFNO. Its structure includes several functional groups that contribute to its reactivity and biological interactions:

- Bromine (Br) : Known for its electrophilic properties.

- Difluoromethoxy (–O–CFH) : Enhances lipophilicity and alters pharmacokinetic profiles.

- Fluoro (F) : Increases metabolic stability.

- Nitro (–NO) : Can be reduced to form reactive intermediates, influencing biological activity.

This compound exhibits various biological activities, primarily through interactions with enzymes and receptors. The nitro group can undergo reduction, leading to the formation of reactive species that may interact with cellular macromolecules. The presence of halogen atoms enhances the compound's reactivity, allowing it to participate in electrophilic aromatic substitution reactions.

Interaction Studies

In vitro studies have demonstrated that this compound interacts with various biological macromolecules, including:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : Potential binding to receptors could modulate signaling pathways critical for cellular functions.

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key differences among related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene | CHBrFNO | Different substitution pattern; lacks difluoromethoxy group |

| 4-Fluoro-2-methoxy-5-nitroaniline | CHFNO | Contains an amine group; different reactivity |

| 6-Bromo-3-fluoro-2-nitrophenol | CHBrFNO | Hydroxyl group present; potential for hydrogen bonding |

| 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene | CHBrFNO | Similar structure but different functional groups |

This comparison illustrates how variations in substituents influence chemical behavior and biological activity, making this compound a unique candidate for further research.

Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

- Agrochemicals : The compound has shown efficacy against certain pests, suggesting its use in developing novel pesticides or herbicides.

- Pharmacology : Investigations into its role as a bioactive molecule have revealed potential therapeutic applications in treating diseases characterized by oxidative stress and inflammation .

Q & A

Q. Optimization Parameters :

Q. Table 1: Comparison of Synthetic Methods

Advanced: How do substituent positions and electronic effects influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

The bromo, nitro, and difluoromethoxy groups create a strongly electron-deficient aromatic ring, favoring NAS. Key factors:

- Ortho/para Directors : The nitro group (-NO₂) deactivates the ring and directs nucleophiles to meta positions relative to itself. However, bromine (-Br) and fluorine (-F) exert competing directing effects, leading to regioselectivity challenges .

- Electronic Effects : Electron-withdrawing groups increase the electrophilicity of the aromatic ring, accelerating NAS but may sterically hinder bulky nucleophiles. Computational studies (DFT) can model charge distribution to predict reactive sites .

Example :

In a reaction with methoxide (), the nitro group directs substitution to C-4 (meta to -NO₂), while fluorine at C-5 blocks substitution at C-5. Experimental data from analogous compounds (e.g., 4-Bromo-5-fluoro-2-trifluoromethylnitrobenzene) show ~70% substitution at C-4 under basic conditions .

Q. Table 2: Substituent Effects on Reactivity

| Compound | Substituents | Predominant NAS Site | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Target Compound | -Br, -OCHF₂, -F, -NO₂ | C-4 | 1.2 × 10⁻³ |

| 4-Bromo-5-fluoro-2-CF₃-nitrobenzene | -Br, -CF₃, -F, -NO₂ | C-4 | 0.9 × 10⁻³ |

| 2-Fluoro-5-nitrobenzoic acid | -F, -NO₂, -COOH | C-3 | 0.3 × 10⁻³ |

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are indicative of its structure?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong -NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br stretching (~550 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 295 (M⁺, calculated for ) with fragments at m/z 250 (loss of -NO₂) and m/z 170 (loss of -Br) .

Advanced: What computational methods can predict the regioselectivity of further functionalization reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Models electron density and Fukui indices to identify electrophilic/nucleophilic sites. For example, Fukui values predict C-4 as the most reactive site for NAS due to the nitro group’s influence .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution, showing electron-deficient regions (positive potentials) at C-4 and C-6 .

- Transition State Modeling : Simulates reaction pathways to compare activation energies for substitution at competing sites (e.g., C-4 vs. C-6) .

Case Study :

DFT calculations on 1-Chloro-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene (analog) showed a 15 kJ/mol lower activation energy for substitution at C-4 compared to C-6, aligning with experimental yields .

Basic: How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

Methodological Answer:

- Light Sensitivity : Nitro groups promote photodegradation. Storage in amber glass at -20°C is recommended to prevent radical formation.

- Hydrolysis : The difluoromethoxy group (-OCHF₂) hydrolyzes slowly in humid conditions to form -OCH(OH)F, detectable via ¹⁹F NMR .

- Thermal Degradation : Above 100°C, denitration occurs, yielding 1-bromo-2-difluoromethoxy-5-fluorobenzene as a major byproduct .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C). For example, discrepancies in antimicrobial activity may arise from varying bacterial strains or culture media .

- Metabolite Profiling : Use LC-MS to identify active metabolites. A study on 4-Bromo-5-fluoro-2-nitrophenol found that its inactive parent compound is metabolized into a bioactive form in vivo .

- Structural Analog Testing : Compare activity across derivatives (e.g., replacing -Br with -Cl) to isolate substituent-specific effects .

Q. Table 3: Biological Activity Comparison

| Compound | Antimicrobial IC₅₀ (µg/mL) | Antitumor IC₅₀ (µM) |

|---|---|---|

| Target Compound | 12.5 ± 1.2 | 8.3 ± 0.9 |

| 4-Bromo-2-fluoro-5-nitrobenzoic acid | 25.0 ± 2.1 | 5.7 ± 0.7 |

| 2-Fluoro-5-nitrobenzoic acid | >50 | 15.4 ± 1.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.